molecular formula C14H18N2O2S B12203459 2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12203459
M. Wt: 278.37 g/mol
InChI Key: WMIITXQUVJRDCV-UHFFFAOYSA-N
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Description

2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of environmentally benign solvents like water has been explored to make the process more sustainable . Additionally, continuous flow reactors can be utilized to scale up the production while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Mechanism of Action

The mechanism of action of 2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the propylsulfonyl group, which can enhance its solubility and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic and medicinal applications .

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

2-propylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C14H18N2O2S/c1-2-9-19(17,18)16-8-7-14-12(10-16)11-5-3-4-6-13(11)15-14/h3-6,15H,2,7-10H2,1H3

InChI Key

WMIITXQUVJRDCV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C3=CC=CC=C3N2

Origin of Product

United States

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